

The Versatile Intermediate: A Technical Guide to Tetrachloropropene in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrachloropropene*

Cat. No.: *B083866*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachloropropene, particularly the 1,1,2,3-isomer (CAS No. 10436-39-2), is a highly functionalized and reactive chemical intermediate with significant applications in organic synthesis. Its unique arrangement of chlorine atoms and a double bond makes it a versatile building block for the construction of a wide array of organic molecules, most notably in the agrochemical sector. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of 1,1,2,3-**tetrachloropropene**, with a focus on detailed experimental protocols, quantitative data, and reaction mechanisms to support its use in research and development.

Introduction

1,1,2,3-**Tetrachloropropene** is a colorless to yellowish oily liquid with a molecular formula of $C_3H_2Cl_4$.^[1] Its reactivity is primarily dictated by the presence of multiple electrophilic carbon centers and a reactive double bond, making it susceptible to nucleophilic attack, cycloaddition reactions, and rearrangements. While its most prominent role is as a key precursor to the herbicide Triallate, its potential extends to the synthesis of other agrochemicals, pharmaceuticals, and specialty polymers.^{[1][2][3]} This guide will delve into the technical details of its synthesis and its utility as a chemical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 1,1,2,3-tetrachloropropene is essential for its proper handling, characterization, and use in synthesis.

Physical Properties

Property	Value	Reference
CAS Number	10436-39-2	[1]
Molecular Formula	C ₃ H ₂ Cl ₄	[1]
Molecular Weight	179.86 g/mol	[1]
Appearance	Colorless to yellowish oily liquid	[1]
Density	1.539 g/cm ³	[1]
Boiling Point	173.8 °C at 760 mmHg	[1]
Melting Point	29-31 °C	[1]
Flash Point	62.3 °C	[1]
Refractive Index	1.512	[1]

Spectroscopic Data

While a complete set of experimentally verified spectra for 1,1,2,3-tetrachloropropene is not readily available in public databases, data for its precursors and isomers can be used for comparative analysis.

- ¹³C NMR: A ¹³C NMR spectrum for 1,1,2,3-tetrachloro-1-propene is available on PubChem, showing the expected signals for the three distinct carbon environments.
- ¹H NMR, IR, and Mass Spectrometry: Detailed experimental spectra for the title compound are not consistently reported. However, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of four chlorine atoms. Fragmentation would likely involve the sequential loss of chlorine atoms and other small fragments. The IR spectrum would be characterized by C-Cl and C=C stretching frequencies.

Synthesis of 1,1,2,3-Tetrachloropropene: Experimental Protocols

The industrial synthesis of 1,1,2,3-tetrachloropropene can be achieved through several routes. The most common methods involve the chlorination and dehydrochlorination of C3 feedstocks.

Synthesis from Ethylene and Carbon Tetrachloride

This multi-step synthesis is a well-documented industrial process.

Overall Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Multi-step synthesis of 1,1,2,3-tetrachloropropene from ethylene and carbon tetrachloride.

Experimental Protocol (based on patent literature):[\[3\]](#)[\[4\]](#)

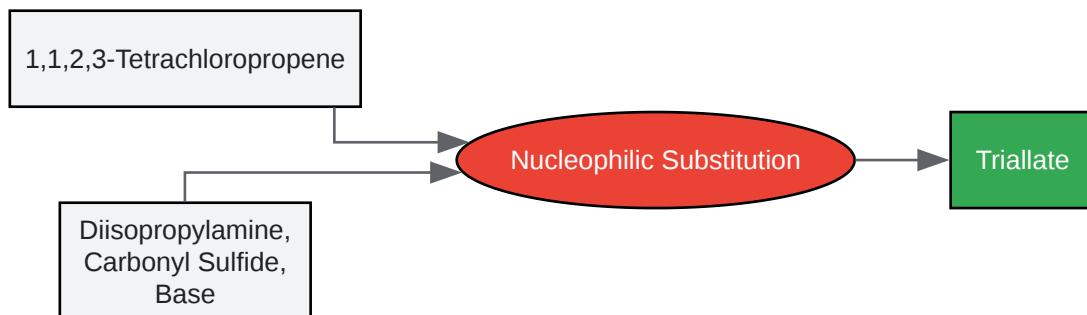
- Step 1: Synthesis of 1,1,1,3-Tetrachloropropane:
 - Reactants: Ethylene, carbon tetrachloride.
 - Catalyst: A mixture of metallic iron, ferric chloride, and a promoter such as tributyl phosphate.
 - Conditions: The reaction is carried out in the liquid phase at a temperature of 70-130 °C. Ethylene is bubbled through the carbon tetrachloride solution containing the catalyst.

- Yield: High selectivity towards 1,1,1,3-tetrachloropropane can be achieved.
- Step 2: Dehydrochlorination to Trichloropropenes:
 - Reactant: 1,1,1,3-Tetrachloropropane.
 - Reagents: A base such as aqueous sodium hydroxide and a phase transfer catalyst (e.g., a quaternary ammonium salt).
 - Conditions: The reaction is typically run at 50-75 °C with vigorous stirring.
 - Product: A mixture of 1,1,3-trichloropropene and 3,3,3-trichloropropene.
- Step 3: Chlorination to Pentachloropropane:
 - Reactant: The mixture of trichloropropenes from Step 2.
 - Reagent: Chlorine gas (Cl₂).
 - Conditions: The reaction can be carried out at 0-65 °C, often with UV light initiation.
 - Product: 1,1,1,2,3-Pentachloropropane.
- Step 4: Dehydrochlorination to **Tetrachloropropenes**:
 - Reactant: 1,1,1,2,3-Pentachloropropane.
 - Reagent: A base (e.g., caustic solution).
 - Product: A mixture of **1,1,2,3-tetrachloropropene** and **2,3,3,3-tetrachloropropene**.
- Step 5: Isomerization to **1,1,2,3-Tetrachloropropene**:
 - Reactant: The mixture of **tetrachloropropenes** from Step 4.
 - Catalyst: Anhydrous ferric chloride (FeCl₃).
 - Conditions: This is an allylic rearrangement that is typically fast and exothermic. The catalyst concentration is kept low (5-400 ppm) to control the reaction rate.

- Product: **1,1,2,3-Tetrachloropropene** is the thermodynamically more stable isomer.

Quantitative Data for Synthesis from Ethylene and CCl_4

Step	Reactants	Catalyst/Reagents	Temperature (°C)	Pressure	Yield/Selectivity	Reference
1	Ethylene, CCl_4	Fe, FeCl_3 , Tributyl phosphate	70-130	-	High selectivity	[3]
2	1,1,1,3-Tetrachloropropane	NaOH, Phase Transfer Catalyst	50-75	-	-	[3]
3	Trichloropropenes	Cl_2 , UV light	0-65	-	-	[4]
4	1,1,1,2,3-Pentachloropropane	Base	-	-	-	[4]
5	Tetrachloropropene isomers	Anhydrous FeCl_3 (5-400 ppm)	Exothermic	-	Isomerization to the desired product	[5]


Role as a Chemical Intermediate in Organic Synthesis

The synthetic utility of **1,1,2,3-tetrachloropropene** stems from its ability to undergo a variety of chemical transformations, making it a valuable intermediate.

Synthesis of Agrochemicals

The primary application of **1,1,2,3-tetrachloropropene** is in the production of the thiocarbamate herbicide, Triallate.[1]

Reaction Scheme for Triallate Synthesis:

[Click to download full resolution via product page](#)

Figure 2: Synthesis of the herbicide Triallate from 1,1,2,3-tetrachloropropene.

Experimental Protocol (Conceptual):[5]

- Reactants: 1,1,2,3-Tetrachloropropene, diisopropylamine, carbonyl sulfide.
- Reagent: A base to facilitate the reaction.
- Procedure: The reaction involves the nucleophilic substitution of one of the chlorine atoms of **tetrachloropropene** by the in-situ formed diisopropylthiocarbamate. The reaction conditions are optimized to favor the formation of the desired product.

Synthesis of Heterocyclic Compounds

The polyhalogenated nature of **tetrachloropropene** makes it a potential precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Conceptual Reaction Scheme for Thiazole Synthesis:

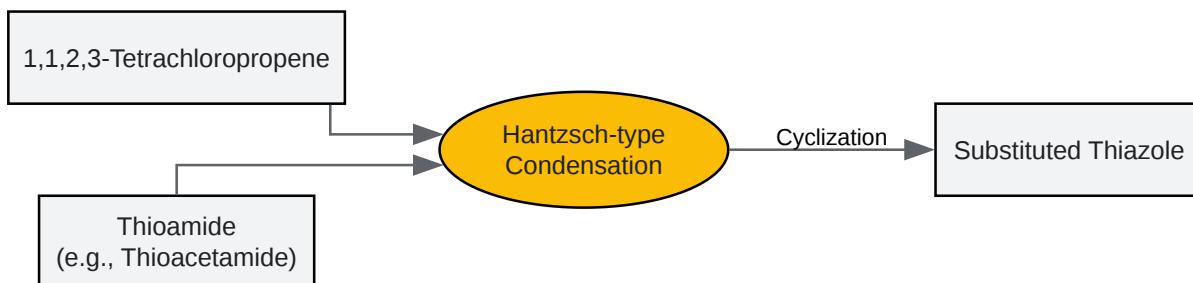

[Click to download full resolution via product page](#)

Figure 3: Conceptual pathway for the synthesis of thiazoles from **1,1,2,3-tetrachloropropene**.

Experimental Protocol (Conceptual):

- Reactants: **1,1,2,3-Tetrachloropropene**, a thioamide (e.g., thiourea or a substituted thioamide).
- Conditions: The reaction would likely proceed under basic conditions to facilitate the initial nucleophilic attack of the sulfur atom, followed by an intramolecular cyclization and elimination of HCl to form the aromatic thiazole ring. This is analogous to the Hantzsch thiazole synthesis where an α -haloketone is used.

Synthesis of Fluorinated Compounds

Tetrachloropropene can serve as a starting material for the synthesis of fluorinated propenes, which are valuable in materials science and as refrigerants.

Conceptual Reaction Scheme for Fluorination:

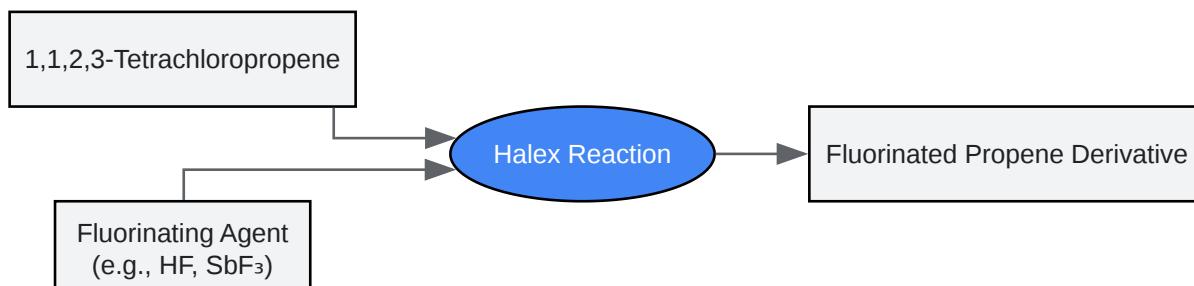

[Click to download full resolution via product page](#)

Figure 4: Conceptual pathway for the synthesis of fluorinated propenes from 1,1,2,3-tetrachloropropene.

Experimental Protocol (Conceptual):

- Reactant: 1,1,2,3-Tetrachloropropene.
- Reagent: A suitable fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF_3), often with a catalyst.
- Conditions: The reaction conditions (temperature, pressure, catalyst) would be chosen to control the degree of fluorine substitution. This halogen exchange (Halex) reaction is a common method for introducing fluorine into organic molecules.

Reaction Mechanisms

Understanding the mechanisms of the key reactions involving **tetrachloropropene** is crucial for optimizing reaction conditions and predicting product outcomes.

Isomerization of Tetrachloropropenes

The isomerization of 2,3,3,3-tetrachloropropene to the more stable 1,1,2,3-isomer is a critical step in its synthesis. This reaction proceeds via an allylic rearrangement catalyzed by a Lewis acid like anhydrous ferric chloride.

[Click to download full resolution via product page](#)

Figure 5: Simplified mechanism of the ferric chloride-catalyzed allylic rearrangement of tetrachloropropene.

The mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate through the interaction of the Lewis acid with a chlorine atom. The chloride ion can then re-attack at the other end of the allylic system, leading to the thermodynamically more stable product.

Safety and Handling

1,1,2,3-Tetrachloropropene is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, and causes skin and eye irritation.^[1] It is also toxic to aquatic life. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1,1,2,3-Tetrachloropropene is a valuable and versatile chemical intermediate with a well-established role in the agrochemical industry and significant potential for broader applications in organic synthesis. Its rich chemistry, stemming from the interplay of its chloro-substituents and the alkene functionality, allows for the construction of complex molecular architectures. This guide has provided a detailed overview of its synthesis, properties, and reactivity, offering a foundation for its further exploration and utilization in the development of new chemical entities. Further research into its applications in areas such as pharmaceutical and materials synthesis is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,1,2,3-TETRACHLOROPROPANE(18495-30-2) 1H NMR spectrum [chemicalbook.com]
- 4. 1,1,2,3-TETRACHLOROPROPANE(18495-30-2) 13C NMR spectrum [chemicalbook.com]

- 5. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [The Versatile Intermediate: A Technical Guide to Tetrachloropropene in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083866#role-of-tetrachloropropene-as-a-chemical-intermediate-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com